Product packaging for 2,4-Dichlorobenzamide(Cat. No.:CAS No. 2447-79-2)

2,4-Dichlorobenzamide

Cat. No.: B1293658
CAS No.: 2447-79-2
M. Wt: 190.02 g/mol
InChI Key: XXFUNTSOBHSMBU-UHFFFAOYSA-N
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Description

Role in Medicinal Chemistry and Drug Discovery Research

In the realm of medicinal chemistry, 2,4-Dichlorobenzamide is a valuable precursor for the development of novel therapeutic agents. Its derivatives have been extensively investigated for a range of pharmacological activities, including enzyme inhibition and anticancer properties.

The this compound moiety has been identified as a key component in the development of potent enzyme inhibitors. For instance, it forms the core of a series of Glycine Transporter 1 (GlyT1) inhibitors, which are of interest for treating neurological and psychiatric disorders. nih.gov In these inhibitors, the this compound group was found to be optimal for potency. nih.gov Furthermore, derivatives of this compound have shown promise as urease inhibitors, which could have implications for treating infections caused by urease-producing bacteria. frontiersin.orgnih.gov

The versatility of this compound as a scaffold extends to the synthesis of potential anticancer agents. ontosight.aiontosight.ai Researchers have designed and synthesized novel 2-amino-4-phenylthiazole (B127512) derivatives containing the this compound moiety that exhibit significant antitumor effects against various cancer cell lines. sioc-journal.cn Similarly, N-(5-Amino-2-fluorophenyl)-2,4-dichlorobenzamide has demonstrated inhibitory effects on cancer cells in in-vitro studies. Thiourea (B124793) derivatives incorporating the this compound structure have also been investigated for their cytotoxicity against human breast cancer cell lines. unair.ac.idresearchgate.net

Derivatives of this compound have also been explored for their antibacterial and antifungal activities. ontosight.ainih.gov For example, N-(4-benzylidene-5-oxo-2-phenyl-4,5-dihydroimidazol-1-yl)-2,4-dichlorobenzamides have been synthesized and tested for their antimicrobial properties. nih.gov Additionally, bis-benzamide derivatives containing the this compound unit have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. dergipark.org.tr

Table 1: Examples of Bioactive Derivatives of this compound

Derivative Name Target/Application Research Finding
GlyT1 Inhibitors Neurological Disorders The this compound moiety was found to be optimal for achieving high potency in a series of GlyT1 inhibitors. nih.gov
N-((4-acetylphenyl) carbamothioyl)-2,4-dichlorobenzamide Urease Inhibition This derivative has been identified as a potential urease inhibitor based on both experimental and computational studies. frontiersin.orgnih.gov
N-(3-(2-acetamidothiazol-4-yl)phenyl)-2,4-dichlorobenzamide Anticancer, Antibacterial Exhibited moderate antibacterial activity and served as a basis for more potent anticancer compounds. sioc-journal.cn
N-(5-Amino-2-fluorophenyl)-2,4-dichlorobenzamide Anticancer Demonstrated significant inhibitory effects on various cancer cell lines in laboratory studies.
N,N'-(dodecane-1,12-diyl)bis(this compound) Antibacterial Showed activity against Staphylococcus aureus and Escherichia coli. dergipark.org.tr
N-(4-benzylidene-5-oxo-2-phenyl-4,5-dihydroimidazol-1-yl)-2,4-dichlorobenzamides Antimicrobial A series of these compounds were prepared and tested for their antibacterial and antifungal activities. nih.gov

Relevance in Agrochemistry and Material Sciences Research

The significance of this compound extends into the field of agrochemistry, primarily as a known metabolite of the widely used herbicide, dicamba. ontosight.ai The study of its environmental fate and potential ecological impact is an important aspect of agrochemical research. ontosight.ai Beyond its role as a metabolite, the structural features of this compound make it a potential starting point for the development of new agrochemicals. ontosight.ai For instance, it can serve as a lead compound for creating novel herbicides and fungicides. ontosight.ainih.gov Research has also explored the inhibitory effects of related chlorinated compounds on plant enzymes, which could inform the design of new herbicidal agents. universiteitleiden.nl

In the domain of material sciences, this compound and its derivatives are utilized for creating materials with specific functionalities. Researchers have synthesized bis-benzamides incorporating the this compound structure that exhibit interesting photophysical properties, such as solvatochromism, which is the change in color of a chemical substance with the polarity of the solvent. dergipark.org.tr This property makes them potentially useful in the development of sensors and electronic devices. smolecule.com Furthermore, derivatives like N-([3,3'-bipyridin]-5-ylmethyl)-2,4-dichlorobenzamide can act as ligands in coordination chemistry, forming complexes with transition metals that could have applications in catalysis. smolecule.com

Emerging Research Directions and Future Prospects

The continuous exploration of this compound and its derivatives is opening up new avenues of research with promising future prospects. One emerging trend is the development of multi-target-directed ligands, where a single molecule is designed to interact with multiple biological targets. frontiersin.orgnih.gov This approach could lead to more effective treatments for complex diseases.

In the field of drug discovery, the use of this compound as a scaffold for creating PROTACs (Proteolysis Targeting Chimeras) is another area of interest. glpbio.com PROTACs are novel therapeutic agents that harness the cell's natural protein degradation machinery to eliminate disease-causing proteins.

Furthermore, the synthesis of novel polymers and coordination complexes based on this compound derivatives continues to be an active area of research in material science. smolecule.com These materials could find applications in areas such as catalysis, sensing, and electronics. The versatility of the this compound structure ensures its continued relevance as a building block for creating innovative molecules with diverse applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5Cl2NO B1293658 2,4-Dichlorobenzamide CAS No. 2447-79-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichlorobenzamide
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InChI

InChI=1S/C7H5Cl2NO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11)
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InChI Key

XXFUNTSOBHSMBU-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H5Cl2NO
Source PubChem
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DSSTOX Substance ID

DTXSID5022190
Record name 2,4-Dichlorobenzamide
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Molecular Weight

190.02 g/mol
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CAS No.

2447-79-2
Record name 2,4-Dichlorobenzamide
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Record name 2,4-Dichlorobenzamide
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Synthetic Methodologies and Derivatization Strategies for 2,4 Dichlorobenzamide

Direct Synthesis of 2,4-Dichlorobenzamide

The direct formation of this compound can be achieved through several reliable synthetic routes, most notably through the hydration of the corresponding nitrile or via an acyl chloride intermediate.

The hydration of nitriles presents a direct pathway to primary amides. For this compound, this involves the conversion of 2,4-dichlorobenzonitrile (B1293624). Catalytic methods are often employed to facilitate this transformation under mild conditions.

One documented approach involves the use of a copper(II) acetate (B1210297) catalyst. In this method, 2,4-dichlorobenzonitrile is subjected to hydration in the presence of the copper catalyst, yielding this compound. A specific example of this reaction achieved a 50% yield of the desired product, which was isolated as a white solid after purification by column chromatography. rsc.org The reaction demonstrates a mild catalytic approach to amide synthesis from nitriles. rsc.org Generally, the hydration of nitriles to amides is a significant transformation in organic chemistry, with various catalytic systems developed to overcome the traditionally harsh conditions of acid or base-mediated hydrolysis. sioc-journal.cn

Table 1: Example of Catalytic Hydration for this compound Synthesis

Starting Material Catalyst Yield Reference

A common and efficient method for the synthesis of this compound proceeds through the intermediate 2,4-dichlorobenzoyl chloride. This acyl chloride is a versatile precursor that can be readily converted to the primary amide. sigmaaldrich.com

The synthesis of 2,4-dichlorobenzoyl chloride itself can be achieved by reacting 2,4-dichlorobenzoic acid with reagents like thionyl chloride or phosphorus pentachloride. ontosight.ai Another method involves the catalyzed reaction of 2,4-dichlorobenzotrichloride with a carboxylic acid. google.com

Once 2,4-dichlorobenzoyl chloride is obtained, it is reacted with an ammonia (B1221849) source. The reaction of acyl chlorides with a cold concentrated solution of ammonia is typically vigorous and results in the formation of the corresponding amide and ammonium (B1175870) chloride. chemguide.co.uk This nucleophilic addition-elimination reaction involves the attack of the ammonia molecule on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. chemguide.co.uk This route is fundamental in preparing not only the parent this compound but also serves as the starting point for many of its N-substituted derivatives.

Synthesis of N-Substituted this compound Derivatives

The derivatization of the this compound scaffold, particularly at the nitrogen atom, has led to a vast array of compounds with diverse chemical properties. These syntheses often utilize 2,4-dichlorobenzoyl chloride as a key starting material.

The reaction of 2,4-dichlorobenzoyl chloride with various primary and secondary amines is a primary strategy for generating N-substituted 2,4-dichlorobenzamides. This standard amidation reaction allows for the introduction of a wide range of alkyl and aryl groups, enabling the systematic modification of the compound's structure.

For instance, novel N,N'-substituted benzamide (B126) derivatives have been synthesized by reacting 2,4-dichlorobenzoyl chloride with substituted anilines, such as in the formation of N-[(3-chlorophenyl)carbamoyl]-2,4-dichlorobenzamide. researchgate.netgrowingscience.com Other studies have reported the synthesis of N-(3-(2-acetamidothiazol-4-yl)phenyl)-2,4-dichlorobenzamide as part of a series of new 2-aminothiazole (B372263) derivatives. sioc-journal.cn The coupling of aryl halides with amides, often catalyzed by transition metals like palladium, represents a more advanced method for creating these C-N bonds. syr.edu

Table 2: Examples of N-Substituted this compound Derivatives via Amidation

Amine Reactant Resulting Derivative Reference
3-Chloroaniline (via an intermediate) N-[(3-chlorophenyl)carbamoyl]-2,4-dichlorobenzamide researchgate.netgrowingscience.com
3-(2-Acetamidothiazol-4-yl)aniline N-(3-(2-acetamidothiazol-4-yl)phenyl)-2,4-dichlorobenzamide sioc-journal.cn

A significant class of derivatives is formed by incorporating a thiourea (B124793) moiety. The synthesis of these acyl thiourea derivatives typically involves a two-step process. First, 2,4-dichlorobenzoyl chloride is reacted with a thiocyanate (B1210189) salt, such as potassium thiocyanate or ammonium thiocyanate, in a solvent like dry acetone. curresweb.comrsc.org This reaction forms the reactive intermediate, 2,4-dichlorobenzoyl isothiocyanate, in situ. rsc.orgscispace.com

This isothiocyanate is then reacted directly with a suitable primary amine without isolation. This subsequent reaction yields the N-((aryl/alkyl)carbamothioyl)-2,4-dichlorobenzamide derivative. curresweb.comrsc.org A variety of amines have been used in this reaction to produce a library of compounds. For example, reaction with 4-aminoacetophenone yields N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide. rsc.org Similarly, using various anilines and aminopyridines leads to a range of potent derivatives. curresweb.commdpi.com

Table 3: Synthesis of this compound Derivatives with Thiourea Linkages

Amine Reactant Resulting Derivative Reference
4-Aminoacetophenone N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide rsc.org
o-Anisidine 2,4-Dichloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide curresweb.com
m-Chloroaniline 2,4-Dichloro-N-[(3-chlorophenyl)carbamothioyl]benzamide curresweb.com

Bis-benzamide scaffolds, which contain two this compound units linked together, represent another structural variation. These are typically synthesized by reacting 2,4-dichlorobenzoyl chloride with a diamine.

A representative synthesis involves the reaction of 1,12-diaminododecane (B1677605) with two equivalents of 2,4-dichlorobenzoyl chloride. dergipark.org.trdergipark.org.tr The reaction, carried out in dichloromethane (B109758) with pyridine (B92270) as a base, yields N,N'-(dodecane-1,12-diyl)bis(this compound) in high yield (88%). dergipark.org.trdergipark.org.tr This method provides a straightforward approach to creating symmetrical, dimeric structures containing the this compound moiety, connected by a flexible or rigid linker depending on the diamine used. dergipark.org.trdergipark.org.tr

Table 4: Synthesis of a Bis-benzamide Scaffold

Reactants Product Yield Reference

Integration into Complex Heterocyclic Systems (e.g., Benzodiazole, Pyrrolidine, Thiophene (B33073) Derivatives)

The this compound scaffold serves as a crucial building block for the synthesis of more complex heterocyclic systems. Its integration into various cyclic structures is a key strategy for developing new compounds with specific chemical properties.

Thiophene Derivatives: A notable application of this compound is in the synthesis of thiophene-containing molecules. For instance, new arylidenehydrazide derivatives have been synthesized starting from 3-amino-thiophene-2-carboxylic acid methyl ester. bezmialem.edu.tr In this multi-step synthesis, the initial thiophene compound is first converted to its corresponding amide using 2,4-dichlorobenzoyl chloride. bezmialem.edu.tr The resulting intermediate can then be further modified, for example, by converting an ester group to a hydrazide, which is subsequently reacted with various aromatic aldehydes to produce a library of thiophene derivatives bearing the this compound moiety. bezmialem.edu.tr The this compound group in these structures is considered essential for their activity, with the chlorine atoms participating in halogen bond interactions. bezmialem.edu.tr

Pyrrolidine and Other Heterocycles: The versatility of the this compound unit extends to its incorporation into other heterocyclic systems like pyrrolidines. The synthesis of such derivatives often involves the reaction of 2,4-dichlorobenzoyl chloride with appropriate amine-containing heterocyclic precursors. nih.govresearchgate.net These synthetic strategies leverage the reactivity of the acyl chloride to form stable amide linkages with a wide range of heterocyclic cores. nih.govbeilstein-journals.org For example, N-(4-benzylidene-5-oxo-2-phenyl-4,5-dihydroimidazol-1-yl)-2,4-dichlorobenzamides have been prepared, demonstrating the integration of the this compound moiety into imidazolinone rings. nih.gov Similarly, it has been incorporated into thiazole (B1198619) and benzofuran (B130515) systems. vulcanchem.comsioc-journal.cn

Analytical Characterization Techniques for Synthesized Compounds

A suite of analytical methods is employed to confirm the structure, purity, and physicochemical properties of newly synthesized this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a fundamental tool for the structural elucidation of this compound and its derivatives.

¹H NMR: In the ¹H NMR spectrum of N,N'-(dodecane-1,12-diyl)bis(this compound), the aromatic protons appear in the range of 7.41-7.67 ppm, while the amide protons (N-H) show a triplet at 8.44 ppm. dergipark.org.tr For N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, the aromatic and amide protons are also clearly identifiable in the ¹H NMR spectrum, confirming the structure of the synthesized compound. nih.govrsc.org

¹³C NMR: The ¹³C NMR spectrum provides further confirmation of the carbon framework. For N,N'-(dodecane-1,12-diyl)bis(this compound), the carbonyl carbon (C=O) of the amide group resonates at approximately 165.2 ppm. dergipark.org.tr The aromatic carbons show signals in the range of 127.3 to 136.2 ppm. dergipark.org.tr In the case of N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, the ¹³C NMR spectrum shows characteristic signals for the carbonyl and thiocarbonyl carbons, as well as the aromatic carbons of both the dichlorobenzamide and acetylphenyl moieties. nih.govrsc.orgscispace.com

Table 1: NMR Data for selected this compound Derivatives

Compound Name ¹H NMR (ppm) ¹³C NMR (ppm) Reference
N,N'-(dodecane-1,12-diyl)bis(this compound) 8.44 (t, 2H, N-H), 7.67 (d, 2H, Ar-H), 7.47 (dd, 2H, Ar-H), 7.41 (d, 2H, Ar-H), 3.22-3.17 (m, 4H, CH₂), 1.52-1.45 (m, 4H, CH₂), 1.34-1.23 (m, 16H, CH₂) 165.2 (C=O), 136.2, 134.2, 131.1, 130.1, 129.0, 127.3 (Ar-C), 39.0, 28.99, 28.96, 28.8, 28.7, 26.3 (Aliphatic C) dergipark.org.tr
N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide Signals for aromatic and amide protons confirmed the structure. 174.3 (C=O), 164.6 (C=S), signals for aromatic carbons. nih.govscispace.com
Bis-acyl-thiourea derivative (UP-1) Structural characterization confirmed by ¹H NMR. Structural characterization confirmed by ¹³C NMR. mdpi.com

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in this compound and its derivatives.

The IR spectrum of N,N'-(dodecane-1,12-diyl)bis(this compound) displays a prominent N-H stretching vibration at 3279 cm⁻¹. dergipark.org.tr The carbonyl (C=O) stretching of the amide group is observed at 1643 cm⁻¹. dergipark.org.tr Aliphatic C-H stretching bands are seen at 2919 and 2851 cm⁻¹. dergipark.org.tr For N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, the IR spectrum shows absorption bands for the N-H groups, the carbonyl (C=O) group, and the thiocarbonyl (C=S) group, which are crucial for confirming the successful synthesis of the thiourea linkage. scispace.com The C-Cl stretching vibrations for dichlorinated aromatic compounds are typically observed in the fingerprint region of the IR spectrum. ijastems.org

Table 2: IR Spectroscopy Data for selected this compound Derivatives

Compound Name N-H Stretch (cm⁻¹) C=O Stretch (cm⁻¹) Other Key Bands (cm⁻¹) Reference
N,N'-(dodecane-1,12-diyl)bis(this compound) 3279 1643 3055 (Ar C-H), 2919, 2851 (Aliphatic C-H) dergipark.org.tr
N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide 3313.5, 3196.5 1677.5 C=S stretch also present scispace.com
2,4-Dichlorobenzoic acid - 1684 3072, 2995 (C-H), 772, 760, 679, 671 (C-Cl) ijastems.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of synthesized compounds with high accuracy. It is used to confirm the molecular formula of this compound derivatives by providing a precise mass measurement. For example, in the analysis of related benzoic acid derivatives, HRMS (ESI) has been used to confirm the calculated mass of the protonated molecule [M+H]⁺. rsc.org This technique is crucial for verifying the identity of novel synthesized compounds.

Chromatography for Purity Assessment (HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the separation and purity determination of this compound derivatives. A reverse-phase (RP) HPLC method has been described for the analysis of this compound using a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.com Such methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com Ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers a highly sensitive method for the detection of this compound and other related compounds in various matrices. mdpi.com

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is another valuable tool for the analysis of this compound, particularly for its determination in environmental samples. epa.govresearchgate.net The method involves extraction of the analyte, followed by injection into the GC system. epa.gov Identification and quantification are achieved by comparing the retention times and mass spectra of the sample with those of analytical standards. epa.govresearchgate.net For instance, a method for the analysis of dichlobenil (B1670455) and its metabolite 2,6-dichlorobenzamide (B151250) in water utilizes GC/MS in the selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. epa.gov

Structural Elucidation via X-ray Crystallography of this compound Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of crystalline derivatives of this compound. These studies provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

For example, the crystal structure of N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide has been determined. nih.govrsc.org In this structure, the two planar aromatic rings are situated at a dihedral angle to each other. nih.gov The molecules form intramolecular hydrogen bonds, creating ring motifs, and are linked into chains through intermolecular hydrogen bonds. nih.gov The crystal packing is further stabilized by C-H···π and π···π interactions. nih.gov Hirshfeld surface analysis has been used to quantify the various intermolecular contacts that contribute to the crystal packing. nih.gov

In another study on dichlorobenzamide derivatives, the crystal structures of 3,5-dichloro-N-(2-chlorophenyl)benzamide and 3,5-dichloro-N-(4-chlorophenyl)benzamide were established. researchgate.net The crystallographic data revealed the space group and unit cell parameters for these compounds. researchgate.net Similarly, the crystal structure of a trifluorinated benzamide analogue, N-(2,4-difluorophenyl)-2-fluorobenzamide, was determined, providing insights into the influence of halogen substitution on the molecular conformation and crystal packing. dcu.ie

Computational and in Silico Approaches in 2,4 Dichlorobenzamide Research

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, stability, and reactivity of molecules. In the context of 2,4-Dichlorobenzamide and its related structures, DFT calculations have been employed to elucidate key chemical properties.

Studies on the closely related precursor, 2,4-dichlorobenzoic acid, have utilized DFT to analyze its vibrational properties and optimized molecular geometry. ijastems.org Calculations performed at the B3LYP/6-31+G(d,p) level of theory have been used to determine theoretical bond lengths and angles, which show good agreement with experimental values. ijastems.org For instance, the C-C aromatic bond lengths are calculated to be approximately 1.400 Å, and the C-Cl bond lengths are around 1.73 Å. ijastems.org

For derivatives incorporating the this compound moiety, such as N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, DFT studies have been crucial in identifying the reactivity profile. rsc.org The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to this. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity. rsc.org

Molecular Electrostatic Potential (MEP) mapping is another DFT-based tool that reveals the charge distribution and identifies sites susceptible to electrophilic and nucleophilic attack. In acyl thiourea (B124793) derivatives containing the this compound group, MEP analysis has helped to understand the reactive sites of the molecule. rsc.org Furthermore, DFT has been applied to model the adsorption of 2,4-dichlorobenzoic acid onto catalysts, demonstrating that functionalization can enhance selective adsorption and accelerate degradation rates by altering intermolecular distances. doi.orgresearchgate.net

Table 1: Selected DFT-Calculated Parameters for 2,4-Dichlorobenzoic Acid

Parameter Method Calculated Value Reference
O-H Stretching Vibration DFT/B3LYP/6-31+G(d,p) 3505 cm⁻¹ ijastems.org
C=O Stretching Vibration DFT/B3LYP/6-31+G(d,p) 1755 cm⁻¹ ijastems.org
Average C-C Bond Length DFT/B3LYP/6-31+G(d,p) 1.400 Å ijastems.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target), such as a protein or DNA. This method is instrumental in drug discovery and for understanding the mechanism of action of bioactive compounds.

Derivatives of this compound have been subjected to extensive molecular docking studies to evaluate their binding affinity and interaction patterns with various biological targets. For example, N-(adamantan-1-ylcarbamothioyl)-2,4-dichlorobenzamide was studied as a potential urease inhibitor. mdpi.com Docking simulations helped to visualize its binding mode within the active site of the urease enzyme. mdpi.com Similarly, in the development of potential anti-colon cancer agents, docking studies of thiophene-based compounds bearing a this compound group were performed against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Transforming Growth Factor-beta 2 (TGFβ2). bezmialem.edu.tr These studies revealed that the this compound moiety is often essential for activity, with the chlorine atoms forming crucial halogen bond interactions with amino acid residues in the target's active site. bezmialem.edu.tr

In another study, N-(1-Benzyl-4-piperidinyl)-2,4-dichlorobenzamide (BPDBA) was identified as a noncompetitive inhibitor of the betaine/GABA transporter 1 (BGT1). nih.gov Researchers used a homology model of BGT1 and performed docking simulations, which proposed a binding site for BPDBA within an allosteric pocket involving residues in transmembrane helix 10 (TM10). nih.gov

Molecular Dynamics (MD) simulations are often used as a follow-up to docking to assess the stability of the predicted ligand-receptor complex over time. For the aforementioned anti-colon cancer agents, MD simulations confirmed that the docked compounds remained stably bound within the active site of the target enzymes, reinforcing the docking predictions. bezmialem.edu.tr

Table 2: Examples of Molecular Docking Studies Involving this compound Derivatives

Derivative Class Biological Target Key Finding Reference
Thiophene-carbohydrazides VEGFR2, TGFβ2 The this compound group is critical for activity via halogen bonding. bezmialem.edu.tr
Adamantane-thioureas Jack Bean Urease Identification of binding modes for urease inhibition. mdpi.com
Piperidine-benzamides Betaine/GABA Transporter 1 (BGT1) Proposed binding in an allosteric pocket in TM10. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity. wikipedia.orglongdom.org By analyzing a dataset of compounds with known activities, QSAR models can predict the activity of new, untested molecules, thereby guiding synthesis and screening efforts.

A notable QSAR study was conducted on a series of 2,4-dichlorobenzoic acid derivatives to understand the structural requirements for their antimicrobial activity. researchgate.net In this research, various molecular descriptors (numerical representations of chemical properties) were calculated for each compound and correlated with their measured minimum inhibitory concentrations (MIC) against different bacterial and fungal strains. researchgate.net

The study found that the antimicrobial potential was significantly influenced by specific descriptors. For antibacterial activity against S. aureus, molar refractivity (MR) was identified as a key controlling parameter. researchgate.net For antifungal activity, the Balaban index (J), a topological descriptor that describes the branching of the molecular skeleton, was found to be important. researchgate.net These findings indicate that both the bulk/polarizability (related to MR) and the specific shape (related to J) of the molecules are crucial for their ability to inhibit microbial growth. The resulting QSAR equations provide a framework for designing new derivatives with potentially enhanced antimicrobial potency. researchgate.net

QSAR models are a cornerstone of modern medicinal chemistry, enabling the prediction of activity, the optimization of lead compounds, and a deeper understanding of drug-receptor interactions before the compounds are ever synthesized. longdom.orgnih.gov

Table 3: QSAR Model Parameters for Antimicrobial Activity of 2,4-Dichlorobenzoic Acid Derivatives

Activity Against Key Descriptor Type of Model Finding Reference
S. aureus Molar Refractivity (MR) Regression MR was a controlling parameter for antibacterial potential. researchgate.net

In Silico Toxicity Prediction Methodologies

In silico toxicity prediction involves the use of computational models to assess the potential adverse effects of chemicals, reducing the need for animal testing and providing early safety assessments in the development pipeline. jrfglobal.com These methods range from expert systems based on chemical rules to complex machine learning algorithms trained on large toxicological datasets. asmepress.com

Methodologies for predicting toxicity are diverse and can target various endpoints, including carcinogenicity, mutagenicity (e.g., Ames test), developmental toxicity, and organ-specific toxicity like hepatotoxicity. asmepress.comthepsci.eu Publicly accessible tools like ProTox-II use a combination of fragment propensities, pharmacophores, and machine learning models to predict a wide range of toxicological endpoints and potential toxicity targets. asmepress.com These platforms can provide predictions on cytotoxicity, such as the IC50 value against cell lines like HepG2, which is crucial for assessing potential liver toxicity. asmepress.com

These computational tools work by analyzing the chemical structure for toxicophores (fragments known to be associated with toxicity) and comparing the molecule to others with known toxicity profiles. By integrating multiple data sources, these models can support risk assessment, help prioritize chemicals for further testing, and provide mechanistic insights into their potential toxicity. jrfglobal.comthepsci.eu

Analytical Method Development for 2,4 Dichlorobenzamide in Research Samples

Chromatographic Separations (e.g., Ultra High Performance Liquid Chromatography, Gas Chromatography)

The separation of 2,4-Dichlorobenzamide from other sample components is a critical step in its accurate quantification. Both liquid and gas chromatography are viable techniques, with the choice depending on the sample matrix, required sensitivity, and available instrumentation.

Ultra High Performance Liquid Chromatography (UHPLC): UHPLC is well-suited for the analysis of polar, non-volatile compounds like this compound. The technique offers high resolution and short analysis times. A typical method would employ reversed-phase chromatography. While specific validated methods for this compound are not extensively published, a robust method can be developed based on the well-established principles for its structural isomer, 2,6-Dichlorobenzamide (B151250), and other polar chlorinated compounds.

A hypothetical, yet representative, UHPLC method would involve a C18 stationary phase, which separates compounds based on hydrophobicity. A gradient elution using a binary solvent system, such as water with a formic acid modifier and acetonitrile (B52724), allows for the effective elution of the target analyte while separating it from matrix components.

Table 1: Example UHPLC Parameters for this compound Separation

Parameter Condition
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

| Gradient Program | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-10 min: 10% B |

Gas Chromatography (GC): GC is a powerful technique for separating volatile and semi-volatile compounds. For a compound like this compound, GC analysis provides excellent separation efficiency. The method parameters can be adapted from established procedures for related chlorinated aromatic compounds, such as 2,4-dichloroanisole. epa.gov A mid-polarity capillary column is often employed to achieve optimal separation.

The oven temperature program is crucial for resolving the analyte from other compounds. A typical program starts at a lower temperature to trap the analyte at the head of the column, followed by a controlled ramp to a higher temperature to elute the compound.

Table 2: Example GC Parameters for this compound Separation

Parameter Condition
Column Fused Silica Capillary Column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium (Constant flow rate of 1.2 mL/min)
Injection Mode Splitless
Injector Temperature 250 °C
Oven Program Initial: 80 °C (hold 1 min); Ramp: 20 °C/min to 320 °C; Hold: 2 min

| Transfer Line Temp | 280 °C |

Mass Spectrometric Detection (e.g., Tandem Mass Spectrometry, Selected Ion Monitoring)

Mass spectrometry (MS) is the preferred detection method for this compound due to its high selectivity and sensitivity, which allows for confident identification and quantification even at trace levels.

Tandem Mass Spectrometry (LC-MS/MS): When coupled with UHPLC, tandem mass spectrometry (MS/MS) provides exceptional specificity through Multiple Reaction Monitoring (MRM). In this mode, a specific precursor ion for this compound is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. The molecular weight of this compound is approximately 190.03 g/mol . nih.govchemscene.com In positive electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be observed at m/z 190. Plausible fragmentation pathways for benzamides include the neutral loss of ammonia (B1221849) (NH₃) or the loss of the entire amide group (CONH₂). This allows for the selection of unique precursor-product ion transitions for quantification and confirmation.

Table 3: Predicted MRM Transitions for this compound Detection

Ionization Mode Precursor Ion (m/z) Product Ion (m/z) Purpose
ESI Positive 190.0 173.0 Quantitation (Loss of NH₃)

Selected Ion Monitoring (GC-MS): For GC-based methods, mass spectrometry operating in Selected Ion Monitoring (SIM) mode is commonly used. This involves monitoring a few characteristic ions from the mass spectrum of the analyte, which increases sensitivity compared to a full scan. According to the National Institute of Standards and Technology (NIST) mass spectrometry database, the electron ionization (EI) mass spectrum of this compound shows characteristic ions that are ideal for SIM analysis. nih.gov The most abundant ion (base peak) and its corresponding isotope peak, along with the molecular ion, provide a unique fingerprint for the compound.

Table 4: Characteristic Ions for SIM Detection of this compound

Ion (m/z) Relative Abundance Identity Purpose
173 High (Base Peak) [M-NH₃]⁺ Quantitation Ion
175 ~65% of 173 Isotope Peak of m/z 173 Qualifier Ion 1

Advanced Sample Preparation Techniques (e.g., Solid-Phase Extraction)

Effective sample preparation is essential to isolate this compound from the sample matrix, concentrate it, and remove interfering substances prior to instrumental analysis. Solid-Phase Extraction (SPE) is a widely used and highly effective technique for this purpose, particularly for aqueous samples. epa.govresearchgate.netnih.gov

The principle of SPE involves passing the liquid sample through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while other matrix components pass through. The analyte is then eluted with a small volume of an appropriate organic solvent. For a polar compound like this compound in an aqueous matrix, a reversed-phase SPE sorbent is a suitable choice. Polymeric sorbents are often preferred due to their high capacity and stability across a wide pH range.

The extraction process typically involves several key steps:

Sample Pre-treatment: The pH of the aqueous sample is often adjusted (e.g., acidified to pH < 3) to ensure the analyte is in a neutral form, which enhances its retention on reversed-phase sorbents.

Cartridge Conditioning: The SPE cartridge is conditioned sequentially with an organic solvent (e.g., methanol) and then with acidified water to activate the sorbent and ensure reproducible retention.

Sample Loading: The pre-treated sample is passed through the cartridge at a controlled flow rate to allow for efficient binding of the analyte to the sorbent.

Washing: The cartridge is washed with a weak solvent (e.g., water) to remove residual matrix components that are not strongly retained.

Elution: The retained this compound is eluted from the sorbent using a small volume of a strong organic solvent, such as acetonitrile or ethyl acetate (B1210297). The resulting eluate is a cleaner, more concentrated solution ready for chromatographic analysis.

Table 5: General Solid-Phase Extraction Protocol for this compound from Water

Step Procedure
Sorbent Type Polymeric Reversed-Phase (e.g., Styrene-Divinylbenzene)
1. Conditioning 5 mL Methanol, followed by 5 mL reagent water (pH 3)
2. Loading Load up to 500 mL of acidified water sample (pH 3) at ~5 mL/min
3. Washing 5 mL reagent water
4. Drying Dry cartridge under vacuum or with nitrogen for 10 min
5. Elution 2 x 3 mL aliquots of Acetonitrile

| 6. Post-Elution | Evaporate eluate to dryness and reconstitute in mobile phase |

Future Directions and Applications in Advanced Research

Rational Design and Synthesis of Next-Generation 2,4-Dichlorobenzamide Analogues

The development of next-generation analogues of this compound is increasingly guided by rational design principles, moving beyond traditional synthesis to a more targeted approach. This involves the use of computational tools to predict how structural modifications to the this compound core will affect its biological activity.

Detailed research findings indicate that quantitative structure-activity relationship (QSAR) studies are a key component of this rational design process. QSAR models correlate variations in the physicochemical properties of analogues with changes in their biological efficacy. For instance, studies on related dichlorinated benzoic acid derivatives have shown that parameters like molar refractivity and specific topological indices are critical in determining antimicrobial potential. researchgate.net These models allow researchers to prioritize the synthesis of compounds with a higher probability of success.

Molecular docking simulations represent another powerful tool, providing insights into how this compound analogues interact with specific biological targets at the molecular level. By simulating the binding of a designed molecule to the active site of a target protein, such as an enzyme or receptor, researchers can predict binding affinity and orientation. This approach has been successfully applied to other complex benzamide (B126) series to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for inhibitory activity against enzymes like α-glucosidase and α-amylase. nih.govresearchgate.net

Guided by these computational insights, the synthesis of novel analogues can be performed more strategically. Synthetic strategies often involve modifications at the amide nitrogen or the phenyl ring. For example, new bis-benzamides have been synthesized by reacting 2,4-dichlorobenzoyl chloride with diamine linkers, creating larger molecules with potentially new biological activities. orst.edu Other approaches involve coupling the this compound scaffold to other heterocyclic structures known to possess biological activity, such as thiazole (B1198619) or oxadiazole moieties, to create hybrid molecules with enhanced or novel therapeutic properties. nih.gov

Analogue TypeSynthetic StrategyRational Design PrinciplePotential Application
N-Substituted AnaloguesReaction of 2,4-dichlorobenzoyl chloride with various primary or secondary amines.Modify lipophilicity and hydrogen bonding capacity to enhance cell permeability and target binding.Antimicrobial, Antidiabetic
Bis-benzamidesCondensation with diamine linkers of varying lengths.Create bivalent ligands capable of binding to multiple sites or inducing protein dimerization.Antibacterial
Heterocyclic HybridsCoupling of the this compound core to bioactive heterocycles (e.g., thiazole, pyridine).Combine pharmacophores from different classes to achieve synergistic effects or novel mechanisms of action.Anticancer, Fungicidal

Exploration of Novel Biological Targets and Therapeutic Applications

While initial studies have highlighted the potential of this compound derivatives as antimicrobial and anticancer agents, advanced research is focused on identifying novel and more specific biological targets to broaden their therapeutic utility. The core benzamide structure is a common motif in many biologically active compounds, suggesting that its derivatives could interact with a wide range of proteins.

Future research will likely employ target identification techniques such as affinity chromatography and proteomics to uncover the direct binding partners of this compound analogues within cells. This can reveal unexpected mechanisms of action and open up new therapeutic avenues. For example, benzamide derivatives have been reported as glucokinase activators and inhibitors of enzymes like α-glucosidase and α-amylase, suggesting a potential role in managing metabolic disorders such as type 2 diabetes. nih.gov

Furthermore, the structural similarity of the 2,4-dichlorophenyl group to other biologically active molecules warrants investigation into a broader range of targets. For instance, certain benzamides have been identified as inhibitors of photosynthetic electron transport, indicating potential applications in agriculture or as herbicides. nih.govdntb.gov.ua Exploring these and other possibilities could lead to the development of this compound-based agents for inflammatory diseases, neurodegenerative disorders, or parasitic infections, areas where other benzamide compounds have shown promise.

Potential Therapeutic AreaObserved/Potential Biological TargetRationale for ExplorationReference Analogue Class
Infectious DiseasesBacterial cell wall synthesis enzymes; Fungal metabolic enzymesDemonstrated antibacterial and antifungal activity of various derivatives.N-substituted benzamides
Metabolic Disordersα-Glucosidase, α-Amylase, GlucokinaseActivity has been reported for other substituted benzamide structures. nih.govSulfamoyl-nitrobenzamides nih.gov
OncologyKinases (e.g., Raf/MEK/ERK pathway), TubulinAnticancer activity observed in thiazole-containing derivatives.2-Amino-4-phenylthiazole (B127512) derivatives
AgriculturePhotosynthetic electron transport chain proteinsInhibitory activity is a known mechanism for some benzamide-based herbicides. nih.govdntb.gov.uaTrihydroxybenzamides nih.gov

Applications in Chemical Biology and Probe Development

A significant future direction for this compound is its development as a tool for chemical biology. Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling researchers to study its function in living systems. Given that this compound derivatives have demonstrated bioactivity, the core scaffold serves as a promising starting point for creating such probes.

The process of converting a bioactive compound into a chemical probe involves strategic chemical modifications. A common approach is to attach a reporter group, such as a fluorescent dye or a biotin (B1667282) tag, to a position on the molecule that does not interfere with its binding to the target protein. This allows for the visualization and tracking of the target protein within cells or the isolation of the protein for further study.

Although the development of chemical probes specifically from the this compound scaffold is still an emerging area, the principles are well-established. For instance, if a this compound analogue is found to be a potent and selective inhibitor of a particular enzyme, it could be functionalized to create an activity-based probe (ABP). An ABP typically contains a reactive group that forms a covalent bond with the target enzyme, allowing for its specific and permanent labeling.

The development of such probes would be invaluable for validating the biological targets of this compound derivatives and for elucidating the downstream effects of target modulation. These tools could help answer fundamental biological questions and aid in the drug discovery process by confirming the mechanism of action of potential therapeutic candidates.

Q & A

Q. How can researchers determine the solubility and stability of this compound in mixed solvents?

  • Methodology : Equilibrium solubility studies in solvent mixtures (e.g., cyclohexane/1,4-dioxane) using gravimetric or UV-spectrophotometric methods at controlled temperatures. Thermodynamic parameters (Hansen solubility parameters) are calculated to predict preferential solvation trends .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for this compound derivatives be resolved?

  • Methodology :
  • Refinement protocols : Use SHELX programs (SHELXL for small-molecule refinement) to address twinning or high thermal motion. Validate against alternative software (e.g., OLEX2) to cross-check bond angles and torsion angles .
  • Data validation : Compare experimental XRD results with computational models (DFT-optimized geometries) to resolve conflicts in molecular packing or hydrogen-bonding networks .

Q. What strategies are recommended for evaluating the biological activity of this compound derivatives?

  • Methodology :
  • Enzyme inhibition : Perform in vitro urease inhibition assays using a microplate reader (IC50_{50} determination) with thiourea derivatives .
  • DNA binding : UV-Vis titration (e.g., hypochromicity shifts at 260 nm) and molecular docking studies to assess intercalation or groove-binding mechanisms .
  • Antioxidant activity : DPPH radical scavenging assays (e.g., 55.62% inhibition at 100 µg/mL) compared to reference standards like vitamin C .

Q. How should researchers design ecotoxicological studies for this compound in wastewater systems?

  • Methodology :
  • Exposure assays : Use Daphnia magna or algae to measure acute toxicity (LC50_{50}) in wastewater samples spiked with this compound.
  • Degradation analysis : Monitor micropollutant persistence via LC-MS/MS under simulated treatment conditions (e.g., ozonation, UV irradiation) .

Q. What experimental approaches address contradictions in reported thermodynamic properties (e.g., melting points) of this compound?

  • Methodology :
  • DSC validation : Differential scanning calorimetry (DSC) under inert atmospheres to confirm melting points (191–194°C in vs. 130–132°C for derivatives in ).
  • Purity checks : Use HPLC with diode-array detection to identify impurities affecting thermal stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.